Product packaging for Atrial natriuretic factor 26, rat(Cat. No.:CAS No. 90984-99-9)

Atrial natriuretic factor 26, rat

Cat. No.: B3058675
CAS No.: 90984-99-9
M. Wt: 2862.2 g/mol
InChI Key: RVAPHXSIIJVIEQ-ICYMVEPSSA-N
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Description

Atrial natriuretic factor 26, rat, also known as this compound, is a useful research compound. Its molecular formula is C119H189N43O36S2 and its molecular weight is 2862.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C119H189N43O36S2 B3058675 Atrial natriuretic factor 26, rat CAS No. 90984-99-9

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H189N43O36S2/c1-8-59(5)92-112(195)142-49-87(171)143-61(7)94(177)147-71(34-35-84(121)168)101(184)156-78(52-163)98(181)141-50-89(173)145-72(41-58(3)4)96(179)140-51-90(174)146-82(110(193)153-75(45-85(122)169)105(188)158-79(53-164)107(190)152-74(43-63-23-14-11-15-24-63)104(187)149-69(28-19-39-136-118(129)130)99(182)155-77(114(197)198)44-64-30-32-65(167)33-31-64)56-199-200-57-83(160-109(192)81(55-166)159-108(191)80(54-165)157-100(183)68(27-18-38-135-117(127)128)148-95(178)66(120)25-16-36-133-115(123)124)111(194)151-73(42-62-21-12-10-13-22-62)97(180)139-47-86(170)138-48-88(172)144-67(26-17-37-134-116(125)126)102(185)162-93(60(6)9-2)113(196)154-76(46-91(175)176)106(189)150-70(103(186)161-92)29-20-40-137-119(131)132/h10-15,21-24,30-33,58-61,66-83,92-93,163-167H,8-9,16-20,25-29,34-57,120H2,1-7H3,(H2,121,168)(H2,122,169)(H,138,170)(H,139,180)(H,140,179)(H,141,181)(H,142,195)(H,143,171)(H,144,172)(H,145,173)(H,146,174)(H,147,177)(H,148,178)(H,149,187)(H,150,189)(H,151,194)(H,152,190)(H,153,193)(H,154,196)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,162,185)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAPHXSIIJVIEQ-ICYMVEPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H189N43O36S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2862.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90984-99-9
Record name Atrial natriuretic factor 26, rat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090984999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Atrial Stretch and Pressure Correlation

The release of atrial natriuretic factor (ANF), also known as atrial natriuretic peptide (ANP), from the cardiac atria is intrinsically linked to the mechanical state of the heart, specifically the degree of stretch and pressure within the atrial chambers. Research has firmly established that atrial distension serves as a primary stimulus for the secretion of this hormone, which plays a critical role in regulating blood pressure and volume. nih.govnih.gov

Detailed Research Findings

Studies utilizing isolated, perfused rat hearts have provided direct and compelling evidence for the correlation between atrial pressure and ANP release. In these experimental models, mechanically increasing the tension on the atrial walls consistently leads to a measurable increase in the secretion of ANP.

One key study modified an isolated perfused rat heart preparation to allow for controlled, stepwise increases in right atrial pressure by altering the perfusion rate. The results demonstrated a strong, linear correlation (r = 0.85) between the rise in right atrial pressure and the subsequent release of ANP-like immunoreactivity (ANP-li). nih.gov At a basal right atrial pressure of approximately 1.41 mmHg, the heart released ANP at a rate of 964 pg/min. As the pressure was increased, the rate of release rose proportionally. nih.gov High-pressure liquid chromatography confirmed that the substance released was indeed the active peptide form of ANP. nih.gov

Table 1: Correlation Between Right Atrial Pressure and ANP Release in Isolated Perfused Rat Hearts

ParameterValueReference
Basal Right Atrial Pressure1.41 ± 0.31 mm Hg nih.gov
Basal ANP-li Release Rate964 ± 144 pg/min nih.gov
Correlation Coefficient (Pressure vs. ANP Release)r = 0.85 nih.gov

Further in vivo experiments in rats have corroborated these findings. In one study, an acute expansion of blood volume with a Ringer's solution was used to elevate right atrial pressure (RAP). This led to a significant increase in plasma ANP levels. To further test the direct relationship, a balloon catheter was used in a separate group of animals to prevent the rise in RAP during volume expansion. In these rats, the corresponding increase in plasma ANP was significantly blunted. nih.gov

Table 2: Effect of Right Atrial Pressure (RAP) on Plasma ANP Levels in Rats

ConditionPeak Right Atrial Pressure (mmHg)Peak Plasma ANP Level (pg/ml)Reference
Volume Expansion (Balloon Deflated)7.3 ± 0.8682 ± 140 nih.gov
Volume Expansion (Balloon Inflated to prevent RAP rise)3.5 ± 0.6223 ± 40 nih.gov

The collective evidence from these and other studies demonstrates that the stretch of atrial cardiocytes is a direct and potent trigger for the secretion of ANP. nih.govnih.gov This mechanosensitive release mechanism is a fundamental component of the body's ability to respond to changes in hemodynamic status, such as volume overload. nih.govnih.gov Interestingly, research on isolated atria has also shown that this stretch-induced release can diminish over time, suggesting the existence of a readily releasable pool of ANP that constitutes a small fraction of the total hormone stores within the atrial cells. elsevierpure.com

Atrial Natriuretic Factor 26, Rat: A Comprehensive Examination

This compound, also identified as ANF (Arg 101-Tyr 126) or ANF-(99-126), is a 26-amino acid peptide hormone that plays a crucial role in the regulation of cardiovascular and renal homeostasis in rats. nih.govnih.govglembotskilab.org This circulating peptide is the primary bioactive form of the atrial natriuretic factor (ANF) system in this species. glembotskilab.org Synthesized and stored in atrial myocytes as a larger prohormone, ANF-(1-126), the 26-amino acid fragment is cleaved and secreted into the bloodstream in response to specific physiological stimuli, most notably atrial wall stretch induced by increased blood volume. oup.com

This article provides a focused overview of the chemical nature and physiological significance of this compound, with a specific emphasis on its response to volume loading.

Volume Loading Response

The release of Atrial Natriuretic Factor 26, rat into the circulation is exquisitely sensitive to changes in intravascular volume. An expansion of blood volume leads to increased pressure within the atria of the heart, triggering the secretion of this potent peptide. This physiological mechanism is a key component of the body's homeostatic response to maintain fluid and electrolyte balance.

Numerous studies have quantified the direct relationship between acute volume expansion and circulating plasma levels of rat atrial natriuretic peptide. These investigations consistently demonstrate a rapid and significant increase in the hormone's concentration following an intravenous fluid challenge.

Research Findings on Plasma ANF Levels Following Volume Expansion in Rats:

One study meticulously measured the response of plasma atrial natriuretic peptide (ANP) concentration to acute intravascular volume expansion in male Wistar rats. An initial infusion of 3 ml of a polygelene colloidal solution over 45 seconds resulted in a more than two-fold increase in plasma ANP levels within 2.5 minutes. A subsequent, larger infusion of 10 ml of the same solution over 2 minutes elicited a dramatic, nearly 22-fold increase in peak plasma ANP concentration. nih.govbioscientifica.com

Table 1: Plasma ANP Concentration in Response to Acute Volume Expansion in Wistar Rats
Volume Expansion StimulusBasal Plasma ANP (pmol/l)Peak Plasma ANP (pmol/l)Time to Peak
3 ml Polygelene Infusion24.4 ± 2.270.0 ± 10.52.5 min
10 ml Polygelene Infusion24.4 ± 2.2534.8 ± 38.57.5 min

Another investigation involving anesthetized Sprague-Dawley rats further corroborates these findings. In this study, acute volume expansion was induced by an intravenous infusion of saline equivalent to 5% of the rat's body weight over 30 minutes. The results showed a significant elevation in plasma ANF levels, more than tripling from the baseline measurement. nih.gov

Table 2: Plasma ANF Levels in Response to Saline-Induced Volume Expansion in Sprague-Dawley Rats
Experimental GroupMean Plasma ANF (pg/ml)
Control122.0 ± 12.1
Volume-Expanded389.4 ± 30.3

These data unequivocally establish that volume loading is a powerful stimulus for the secretion of this compound. The magnitude of the response is directly related to the extent of the volume expansion, highlighting the peptide's central role as a sensor and effector in the regulation of blood volume. nih.govbioscientifica.com The prompt release of this hormone initiates a cascade of physiological actions aimed at restoring normal fluid balance.

The physiological implications of this response are significant. In models of high-output heart failure in rats, where central venous pressure is elevated, basal plasma levels of ANF are dramatically increased. nih.gov Furthermore, studies in spontaneously hypertensive rats (SHR) have shown that while the release of ANF in response to a 10% volume load is not impaired, the renal responsiveness to the peptide may be diminished, suggesting a complex interplay in hypertensive states. nih.gov

Platelet Activating Factor Paf Stimulation

Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in various physiological processes including platelet aggregation, inflammation, and anaphylaxis, has been demonstrated to stimulate the release of Atrial Natriuretic Factor (ANF) from the rat heart. nih.govbioscientifica.comwikipedia.org Research indicates that PAF can induce ANF secretion both from the isolated, perfused rat heart and in living, conscious rats. nih.govbioscientifica.com

Studies investigating this interaction have shown a significant increase in ANF levels following the administration of PAF. nih.gov In experiments using isolated perfused rat hearts, the injection of 2.5 nanomoles (nmol) of PAF resulted in ANF release peaking at 145% above the baseline level. nih.govbioscientifica.com Similarly, in vivo studies where 2 nmol of PAF was administered intravenously to conscious, unrestrained rats produced a 135% increase in plasma ANF concentrations. nih.govbioscientifica.com

The mechanism for this stimulation is linked to PAF receptors. The introduction of a PAF receptor antagonist, BN52021, was shown to significantly weaken this stimulated release of ANF. nih.govbioscientifica.com This suggests that PAF's effect on ANF secretion is a receptor-mediated process.

Further research in the context of endotoxemia in rats reveals that the spleen is the primary site of endogenous PAF production in response to lipopolysaccharide (LPS), an endotoxin. nih.gov The study suggests that the initial release of Atrial Natriuretic Peptide (ANP, another name for ANF) during endotoxemia depends on this endogenous PAF production. nih.gov This PAF-ANP interaction is believed to mediate the reduction in plasma volume observed in the early stages of the condition. nih.gov The use of PAF antagonists or the removal of the spleen (splenectomy) was found to largely prevent the LPS-induced changes in plasma volume and ANP levels. nih.gov

These findings collectively suggest a significant role for PAF in modulating the secretion of ANF, particularly in response to events like myocardial damage or as a humoral factor. nih.govbioscientifica.com

Table 1: Effect of Platelet-Activating Factor (PAF) on Atrial Natriuretic Factor (ANF) Release in Rats

Experimental ModelPAF AdministrationPeak ANF Increase (Above Baseline)Source
Isolated Perfused Rat Heart2.5 nmol145% nih.gov, bioscientifica.com
Conscious, Unrestrained Rats (in vivo)2.0 nmol135% nih.gov, bioscientifica.com

Atrial natriuretic factor (ANF), a peptide hormone primarily synthesized and secreted by cardiac myocytes, plays a crucial role in cardiovascular homeostasis. Its interactions with other potent vasoactive agents, namely Angiotensin II and Endothelin-1, are of significant physiological importance, creating a complex regulatory network that governs blood pressure, fluid balance, and vascular tone. This article focuses specifically on the influence of Angiotensin II and Endothelin-1 on rat Atrial Natriuretic Factor.

Angiotensin Ii and Endothelin 1 Influence

Influence on ANF Secretion

Both Angiotensin II and Endothelin-1 act as secretagogues for ANF, meaning they stimulate its release from the atria.

Angiotensin II: Ang II has been demonstrated to directly stimulate the release of ANF from rat atrial tissue. nih.govnih.gov One study showed that a 0.1 microM concentration of Ang II enhanced ANF release by 49% in isolated, superfused right atria of rats. nih.gov This effect is mediated through the Ang II type 1 (AT1) receptor, as the process can be blocked by AT1 receptor antagonists like losartan. nih.gov The intracellular signaling pathway involves the activation of phospholipase-C and subsequent roles for protein kinase C (PKC) and intracellular calcium. nih.gov However, the relationship is complex; some research indicates that while Ang II itself stimulates ANF release, its metabolic fragment, Angiotensin-(4-8), can suppress high stretch-induced ANP secretion via the same AT1 receptor and a similar signaling pathway. nih.govkoreascience.kr

Endothelin-1: ET-1 is a potent stimulus for ANF secretion from rat atria. nih.govnih.gov In isolated, superfused rat left atria, ET-1 concentrations from 1 to 100 nM were found to increase ANF secretion in a dose-dependent manner, ranging from a 1.6- to 6.7-fold increase above the baseline. nih.gov This stimulation is heavily dependent on the influx of extracellular calcium, primarily through voltage-dependent calcium channels. nih.gov Interestingly, the effect of ET-1 on ANF secretion can be biphasic. While higher doses (e.g., 10⁻⁹ M) stimulate ANF release, lower, more physiological concentrations (10⁻¹¹ M) have been shown to inhibit ANF secretion in isolated perfused rat hearts. nih.gov This inhibitory effect appears to be mediated by prostanoids. nih.gov

Table 1: Effect of Angiotensin II and Endothelin-1 on ANF Secretion in Rat Atria
AgentConcentrationEffect on ANF SecretionMediators/BlockersReference
Angiotensin II0.1 µM49% IncreaseBlocked by Losartan (AT1 antagonist) nih.gov
Endothelin-11-100 nM1.6 to 6.7-fold IncreaseDependent on calcium influx nih.gov
Endothelin-110⁻¹¹ MInhibitionInhibitory action involves prostanoids nih.gov
Angiotensin-(4-8)0.01-1 µMSuppression (of stretch-induced secretion)Mediated by AT1 receptor nih.gov

Antagonistic Physiological Effects

Beyond influencing secretion, ANF and these peptides often have opposing physiological effects, suggesting a functional antagonism that is key to maintaining homeostasis.

ANF and Angiotensin II: ANF and Ang II exhibit mutual antagonism in various physiological systems.

Central Nervous System: Within the brain, ANF can antagonize the pressor (blood pressure-increasing) and natriuretic (sodium-excreting) effects of centrally administered Ang II. nih.gov When infused together into the brain, ANF abolishes the rise in blood pressure and sodium excretion typically caused by Ang II. nih.gov

Aldosterone (B195564) Secretion: ANF is a known inhibitor of aldosterone secretion. In conscious, sodium-depleted rats, where the renin-angiotensin system is activated, an infusion of ANF significantly decreases plasma aldosterone concentrations, demonstrating its ability to modulate the effects of endogenous Ang II on the adrenal glands. nih.gov

Vascular Effects: While Ang II is a potent vasoconstrictor, ANF promotes vasodilation. This creates a direct counter-regulatory relationship in the control of vascular tone.

ANF and Endothelin-1: A similar antagonistic relationship exists between ANF and the potent vasoconstrictor, ET-1.

Vascular Tone: In isolated, endothelium-denuded rat aortic rings, ANF can effectively relax tissues that have been pre-contracted by ET-1. nih.govcdnsciencepub.com Rat ANF (both 99-126 and 103-126 forms) can cause up to 70% relaxation of aortic rings maximally contracted with ET-1. cdnsciencepub.com This suggests that ANF acts as a physiological antagonist to ET-1 in vascular smooth muscle. cdnsciencepub.com

Cellular Signaling: In cultured rat glomerular mesangial cells, ANF inhibits the activation of mitogen-activated protein (MAP) kinases that is induced by ET-1. nih.gov This inhibitory action can modulate cellular functions like proliferation and contraction, further highlighting the counter-regulatory roles of these two peptides at a cellular level. nih.gov

Table 2: Summary of Antagonistic Interactions
InteractionSystem/TissueObserved Effect of ANFReference
ANF vs. Angiotensin IICentral Nervous SystemAbolishes Ang II-induced pressor and natriuretic effects. nih.gov
ANF vs. Angiotensin IIAdrenal GlandInhibits Ang II-stimulated aldosterone secretion. nih.gov
ANF vs. Endothelin-1Rat Aortic RingsRelaxes ET-1 induced contraction by up to 70%. cdnsciencepub.com
ANF vs. Endothelin-1Rat Mesangial CellsInhibits ET-1-induced activation of MAP kinase. nih.gov

Natriuretic Peptide Receptor Subtypes in Rat Tissues

Two main types of natriuretic peptide receptors have been identified in rat tissues: guanylyl cyclase-coupled receptors and a clearance receptor. nih.govnih.gov These receptors are distinguished by their structure, signaling mechanisms, and affinity for various natriuretic peptides.

Guanylyl Cyclase-Coupled Receptors (e.g., NPR-A)

The primary receptor responsible for the biological effects of ANF is the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). pnas.orgahajournals.orgpnas.org This transmembrane receptor possesses an extracellular ligand-binding domain and an intracellular domain with guanylyl cyclase activity. pnas.orgahajournals.orgpnas.org When ANF binds to the extracellular portion of NPR-A, it induces a conformational change that activates the intracellular guanylyl cyclase domain. ahajournals.orgwikipedia.org This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates most of the physiological responses to ANF. pnas.orgahajournals.orgnih.gov

Studies in rats have demonstrated the widespread distribution of NPR-A. For instance, research on rat renal preglomerular microvessels revealed a high proportion of these guanylate cyclase-coupled receptors. nih.gov Similarly, investigations into adult rat cardiomyocytes have shown that ANF, along with B-type and C-type natriuretic peptides, can prevent hypertrophy by activating particulate guanylyl cyclase receptors. oup.com The regulation of NPR-A itself is a complex process, with evidence suggesting that its activity can be modulated by dephosphorylation through distinct protein phosphatases. nih.gov

Clearance Receptor (NPR-C)

The second major subtype is the natriuretic peptide clearance receptor (NPR-C). nih.govpnas.orgontosight.ai Unlike NPR-A, NPR-C has a short cytoplasmic domain and lacks guanylyl cyclase activity. pnas.orgpnas.orgnih.gov Its primary function is to bind and internalize natriuretic peptides from the circulation, thereby regulating their plasma concentrations and local availability. pnas.orgpnas.orgpnas.orgontosight.ai

In vitro autoradiography in the brains of Wistar-Kyoto and spontaneously hypertensive rats has been used to characterize the distribution of these receptor subtypes. nih.gov These studies have shown that the arachnoid mater expresses the clearance receptor for alpha-atrial natriuretic peptide (α-ANP). nih.govnih.gov Further research mapping the mRNA expression of NPR-C in the rat brain revealed high levels in various regions, including the frontal and retrosplenial granular cortices, medial preoptic nucleus, and choroid plexus. nih.gov The expression of NPR-C mRNA can be influenced by factors such as glucocorticoids, suggesting a dynamic regulation of natriuretic peptide signaling at the receptor level. nih.gov While its main role is clearance, some evidence suggests that NPR-C may also be involved in other signaling pathways, such as the inhibition of adenylate cyclase. nih.gov

Intracellular Signaling Cascades

The binding of rat atrial natriuretic factor 26 to its receptors initiates a series of intracellular signaling events that ultimately produce the physiological effects of the hormone. These cascades primarily involve the generation of cGMP, but also include interactions with other signaling pathways.

Activation of Particulate Guanylate Cyclase and cGMP Generation

The hallmark of ANF signaling is the activation of particulate guanylate cyclase through the NPR-A receptor, leading to a significant increase in intracellular cGMP levels. ahajournals.orgnih.govoup.com In vivo studies in rats have provided strong evidence that cGMP acts as the second messenger for the renal hemodynamic actions of ANF. nih.gov Administration of ANF in rats led to a more than five-fold increase in cGMP concentration in the glomerular ultrafiltrate, an effect that coincided with a marked increase in the glomerular filtration rate. nih.gov The source of this increased cGMP is believed to be the glomerular mesangial or epithelial cells. nih.gov

Further research in microdissected rat nephron segments has shown that ANF markedly increases cGMP content in glomeruli and inner medullary collecting ducts. jci.org Studies on adult rat cardiomyocytes also highlight the critical role of cGMP in the antihypertrophic effects of natriuretic peptides. oup.com The activation of particulate guanylyl cyclase and subsequent cGMP production is a well-established mechanism by which ANF exerts its effects in various rat tissues. nih.govresearchgate.net

Inhibition of Adenylate Cyclase

In addition to stimulating guanylate cyclase, ANF has been shown to inhibit adenylate cyclase activity in certain rat tissues. nih.govnih.gov Studies on rat anterior and posterior pituitary homogenates demonstrated that synthetic rat ANF inhibited adenylate cyclase activity in a concentration-dependent manner. nih.gov This inhibitory effect was observed both on basal and hormone-stimulated adenylate cyclase activity. nih.gov

Similarly, in adrenal cortical membranes, ANF was found to inhibit adenylate cyclase, suggesting that this may be one of the mechanisms through which ANF exerts its inhibitory effect on steroidogenesis. nih.gov The inhibition of adenylate cyclase by ANF appears to be a receptor-independent mechanism in some cases, as ANF was able to inhibit the stimulation of adenylate cyclase by agents like forskolin (B1673556) that activate the enzyme directly. nih.govnih.gov

Involvement of the Phosphoinositide Pathway

There is also evidence to suggest that natriuretic peptide signaling can involve the phosphoinositide pathway. researchgate.net Research indicates that the NPR-C receptor, in addition to its clearance function and potential to inhibit adenylyl cyclase, may also be coupled to the activation of phospholipase C. researchgate.net This suggests a more complex role for NPR-C than simply clearing natriuretic peptides from the circulation and points to the potential for cross-talk between different signaling systems in response to ANF.

Potential Interactions with Other Kinase Pathways (e.g., MAPK)

The signaling cascade initiated by Atrial Natriuretic Peptide (ANP) does not operate in isolation; it exhibits significant crosstalk with other critical intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. The primary interaction is largely inhibitory, positioning the ANP/cGMP pathway as a counter-regulatory mechanism against pro-proliferative and pro-inflammatory signals often transmitted by MAPKs such as Extracellular signal-Regulated Kinase (ERK) and p38MAPK.

Research in various cell types, including vascular smooth muscle and endothelial cells, has elucidated several mechanisms for this inhibitory crosstalk:

Inhibition of the Ras-Raf-MEK-ERK Pathway : The ANP-activated cGMP-dependent protein kinase (PKG) can directly interfere with the core MAPK cascade. nih.gov Studies have shown that PKG can phosphorylate c-Raf kinase at specific sites (like Serine-43), which inhibits its activation. nih.gov This phosphorylation uncouples c-Raf from its upstream activator, Ras, thereby preventing the downstream phosphorylation and activation of MEK and ERK. nih.govnih.gov

Induction of MAPK Phosphatases (MKPs) : ANP signaling is a potent inducer of MAPK Phosphatase-1 (MKP-1). nih.govahajournals.orgnih.gov MKPs are dual-specificity phosphatases that dephosphorylate and inactivate MAPKs, including ERK, p38, and c-Jun N-terminal kinase (JNK). nih.govahajournals.org ANP, acting through its NPR-A receptor and cGMP, stimulates the expression of MKP-1. nih.govahajournals.org This provides a direct mechanism to terminate MAPK signaling. In human vascular smooth muscle cells, ANP was found to stimulate MKP-3 levels, suggesting a broad counter-regulatory action against MAPKs. nih.gov

Complex Regulation via Rac1 and JNK : In endothelial cells, ANP has been shown to activate the small GTPase Rac1 and the NADPH oxidase Nox2, leading to the production of reactive oxygen species (ROS). ahajournals.orgnih.gov This ROS production subsequently activates JNK, which in turn promotes the expression of MKP-1. ahajournals.orgnih.gov This pathway highlights a more complex interaction where ANP can transiently activate one branch of the MAPK family (JNK) to induce a phosphatase (MKP-1) that provides broader negative feedback on the entire MAPK system. nih.gov

This antagonistic relationship between the ANP/cGMP and MAPK pathways is crucial for maintaining cardiovascular homeostasis, where ANP acts to counterbalance the growth-promoting and hypertrophic effects often stimulated by agonists that activate MAPK signaling, such as angiotensin II. nih.gov

Structure-Activity Relationship for Biological Potency

The biological potency of rat atrial natriuretic factor is exquisitely dependent on its specific three-dimensional structure. Key architectural features, including a specific disulfide bond and the resultant ring structure, are indispensable for receptor binding and subsequent signal transduction.

Importance of Disulfide Linkage (Cys-105 and Cys-121)

The structure of the mature, active form of rat ANF is defined by a 17-amino acid ring formed by a disulfide bridge. This bond connects two cysteine residues, which correspond to positions 105 and 121 of the prohormone sequence. The integrity of this disulfide linkage is paramount for the peptide's biological activity.

Studies involving synthetic analogs of ANF have definitively demonstrated that the absence of this covalent bond leads to a dramatic loss of function. For instance, an analog of atriopeptin where the cysteine residues were removed, designated des-Cys105,Cys121- ANP-(104-126), showed a significantly reduced ability to bind to ANP receptors compared to analogs with the intact ring structure, such as atriopeptin I and atriopeptin III. This indicates that the disulfide bond is essential for maintaining the high-affinity interaction with its receptor.

Table 1: Impact of Disulfide Linkage on Receptor Binding Affinity in Rat Kidney Membranes

Peptide AnalogPresence of Disulfide BridgeRelative Inhibitory Potency
atriopeptin III (ANP-(103-126))YesHigh
atriopeptin I (ANP-(103-123))YesModerate
des-Cys105,Cys121- ANP-(104-126)NoVery Low

This table illustrates that peptides lacking the disulfide bridge have a drastically lower potency in inhibiting the binding of radiolabeled brain natriuretic peptide-26 to rat kidney membrane receptors, highlighting the critical role of the linkage.

Essentiality of Ring Conformation

The disulfide bond between Cys-105 and Cys-121 forces the peptide into a specific cyclic, or ring, conformation. This ring structure is not merely a consequence of the disulfide bridge but is itself a critical determinant of biological activity. ahajournals.org

Evidence from structure-function studies confirms that the spatial arrangement of the amino acids within this ring is essential for proper interaction with the guanylyl cyclase-coupled receptors. nih.govahajournals.org Experiments involving enzymatic cleavage of the peptide bond within the ring structure have shown that disrupting the ring's conformation leads to a complete loss of biological activity. nih.gov For example, cleavage of an aspartyl linkage inside the ring by staphylococcal protease resulted in the complete inactivation of the peptide, even though the disulfide bond remained intact. nih.gov This demonstrates that the conformational integrity of the entire 17-member ring is a prerequisite for the natriuretic and smooth muscle-relaxant effects of the hormone. nih.govahajournals.org

Role of Rat Atrial Natriuretic Factor 26 in Pathophysiological Models

Experimental Hypertension Models

The involvement of ANF-26 in the development and maintenance of high blood pressure has been extensively studied in several rat models of hypertension.

Studies in Spontaneously Hypertensive Rats (SHR)

Spontaneously Hypertensive Rats (SHR) are a widely used genetic model for essential hypertension. Research indicates that as hypertension progresses in SHR, the plasma concentration of ANF increases, while its concentration within the atria decreases, suggesting an increased secretion in response to the elevated blood pressure. nih.gov Interestingly, the responsiveness to ANF appears to be altered in these rats. Studies have shown that the hypotensive, vasorelaxant, and cyclic GMP-generating effects of ANF are more pronounced in SHR tissues compared to their normotensive Wistar-Kyoto (WKY) counterparts. nih.gov

Further investigations into the vascular receptors for ANF in SHR have revealed age-dependent changes. In young, four-week-old SHR, there is an increased sensitivity of the aorta to ANF-induced relaxation and a greater production of cyclic GMP in mesenteric arteries compared to WKY rats. nih.gov However, the density of ANF binding sites in mesenteric arteries is lower in these young SHR, though it increases with age to become similar to that of normotensive rats by 12 weeks. nih.gov This suggests that an enhanced activity of guanylate cyclase in response to ANF receptor stimulation may be present in young SHR. nih.gov Some studies have also noted that while basal plasma ANF levels increase with age in both SHR and WKY rats, there are no significant differences in plasma levels or atrial tissue concentrations between the two strains at the same age. oup.com However, the release of ANF in response to volume loading is markedly attenuated in four-week-old SHR compared to age-matched WKY rats, but this responsiveness becomes similar in 16-week-old rats of both strains. oup.com This has led to the hypothesis that ANF may play a more significant role in the initiation rather than the maintenance of high blood pressure in this model. oup.com

Age of SHRPlasma ANF ConcentrationAtrial ANF ConcentrationVascular ANF SensitivityANF Release (in response to volume load)Reference
Developing HypertensionIncreasedDecreasedIncreased- nih.gov
4 weeks--IncreasedAttenuated oup.comnih.gov
12 weeksSimilar to WKYSimilar to WKYSimilar to older WKY- nih.gov
16 weeksSimilar to WKYSimilar to WKY-Similar to WKY oup.com

Responses in Renovascular Hypertension Models (e.g., 2K-1C)

The two-kidney, one-clip (2K1C) Goldblatt model is a form of renovascular hypertension. In this model, rats exhibit significantly elevated plasma ANF levels compared to sham-operated controls. nih.gov This increase in circulating ANF, coupled with observations of decreased granularity in atrial cardiomyocytes, suggests an increased turnover of the peptide in 2K1C hypertensive rats. nih.gov Despite the high levels of circulating ANF, the vasorelaxant effect of ANF on aortic rings contracted with phenylephrine (B352888) is diminished in these hypertensive rats. nih.gov This reduced vascular responsiveness points towards a potential downregulation of ANF receptors in this model, possibly as a consequence of the chronically elevated plasma ANF concentrations. nih.gov

Altered ANF Release and Receptor Responsiveness in Hypertensive Conditions

Across different models of hypertension, a common theme is the alteration in both the release of ANF and the responsiveness of target tissues. In SHR, while the number of ANF receptors in the aortic smooth muscle and adrenals is reduced in established hypertension, the affinity of these receptors remains unchanged. nih.gov The heightened sensitivity of blood pressure in SHR to ANF can be partly attributed to an increased sensitivity of guanylate cyclase in the vascular wall. nih.gov In renovascular hypertension, the reduced vascular relaxation in response to ANF suggests a state of receptor desensitization or downregulation. nih.gov These findings collectively indicate that despite an initial compensatory increase in ANF secretion in response to high blood pressure, the long-term effectiveness of the ANP system may be compromised due to changes at the receptor and post-receptor signaling levels.

Chronic Heart Failure Models

The role of the ANP system is also critically important in the pathophysiology of chronic heart failure, a condition often characterized by fluid retention and increased cardiac load.

Myocardial Infarction-Induced Heart Failure in Rats

A common experimental model for heart failure involves the ligation of the left coronary artery in rats, leading to myocardial infarction (MI). Four weeks post-infarction, rats with heart failure exhibit markedly elevated plasma concentrations of immunoreactive ANP compared to control rats. nih.govahajournals.org Concurrently, the concentrations of ANP in both the right and left atria are significantly reduced in these rats, indicating a chronic stimulation of ANP release that leads to depleted atrial stores. nih.govahajournals.org The extent of the increase in plasma ANP levels correlates with the severity of heart failure, as indicated by parameters such as infarct size and right ventricular weight. nih.govahajournals.org

ParameterControl RatsMI-Induced Heart Failure RatsReference
Plasma Immunoreactive ANP (pg/ml)126.7 ± 8.91205.8 ± 180.9 nih.govahajournals.org
Right Atrial Immunoreactive ANP (ng/mg)61.2 ± 3.231.4 ± 4.6 nih.govahajournals.org
Left Atrial Immunoreactive ANP (ng/mg)32.7 ± 2.414.9 ± 2.2 nih.govahajournals.org

Modulation of Myocardial Fibrosis and Inflammation

Atrial natriuretic factor (ANF) demonstrates significant potential in modulating myocardial fibrosis and inflammation, key contributors to the pathophysiology of conditions like atrial fibrillation. nih.govnih.gov In experimental models using Sprague-Dawley rats, ANF has been shown to mitigate atrial fibrosis induced by agents such as Angiotensin II (Ang II). nih.govnih.gov The administration of ANF in these models leads to a notable reduction in atrial fibrosis, proliferation of myofibroblasts, and overexpression of collagen. nih.govnih.gov

The anti-fibrotic and anti-inflammatory effects of ANF are linked to its ability to counteract the signaling pathways activated by pro-fibrotic stimuli. For instance, ANF has been observed to suppress the Ang II-induced PI3K/Akt-Tenascin-C signaling pathway. nih.govnih.gov This is evidenced by the restoration of phosphorylation levels of PI3K and Akt following ANF pretreatment in cardiac fibroblasts. nih.gov Furthermore, ANF administration significantly reduces macrophage infiltration and the expression of inflammatory markers like Interleukin-6 (IL-6) and Tenascin-C (TN-C) in atrial tissue. nih.govnih.gov

Studies have highlighted that ANF's anti-inflammatory action is not limited to a single pathway and has been observed in various tissues, including the pancreas and colon. nih.gov In the context of myocardial infarction, ANF infusion has been shown to reduce inflammation in the affected myocardial region, thereby decreasing fibrosis and the extent of the infarcted area. nih.gov The table below summarizes the key findings from a study investigating the effects of ANF on Ang II-induced cardiac changes in rats. nih.gov

Table 1: Effects of Angiotensin II and Atrial Natriuretic Peptide on Cardiac Parameters in Rats

ParameterControl GroupAngiotensin II GroupAngiotensin II + ANP Group
Systolic Blood Pressure (mmHg)144.0 ± 11.29217.5 ± 11.78177.6 ± 14.34
Body Weight (g)357.0 ± 8.89205.0 ± 52.60262.7 ± 2.89

Inflammation and Renal Injury

Protective Role in Acute Sodium Overload-Induced Renal Inflammation

Exogenous administration of Atrial Natriuretic Peptide (ANP) has demonstrated a protective role against renal inflammation induced by acute sodium overload in rats. nih.govkarger.com In studies involving Sprague-Dawley rats subjected to acute hypertonic sodium infusion, non-hypotensive doses of ANP were effective in both preventing and reversing the inflammatory response in the kidneys. nih.govkarger.com

Acute sodium overload was found to increase sodium tubular reabsorption, which was subsequently prevented and reversed by ANP infusion. nih.gov This intervention also mitigated the increase in several markers of inflammation and fibrosis. Specifically, ANP treatment prevented and reversed the elevated expression of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), transforming growth factor-beta1 (TGF-β1), and alpha-smooth muscle actin (α-SMA) in renal tissue. nih.govkarger.com These findings underscore the renoprotective capacity of ANP in the context of acute sodium-induced renal stress. nih.govkarger.com

The protective effect of ANP extends to mitigating hypoxia in the renal medulla, a consequence of increased oxygen demand from higher sodium tubular reabsorption. karger.com ANP administration was associated with diminished hypoxia, as evaluated by the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.govkarger.com The table below details the impact of ANP on markers of renal inflammation and fibrosis following acute sodium overload in rats. nih.gov

Table 2: Effect of ANP on Renal Inflammation Markers in Acute Sodium Overload

Marker (% expression or cells/mm²)ControlSodium OverloadANP PreventionANP Reversion
RANTES (%)2.9 ± 0.638.4 ± 0.89.2 ± 0.56.9 ± 0.7
TGF-β1 (%)5.0 ± 0.735.3 ± 1.013.2 ± 0.710.2 ± 0.5
α-SMA (%)3.1 ± 0.315.6 ± 0.74.1 ± 0.45.2 ± 0.4
NF-κB (cells/mm²)2.2 ± 0.59.4 ± 1.33.2 ± 0.42.8 ± 0.5
HIF-1α (cells/mm²)8.4 ± 0.838.2 ± 1.78.4 ± 0.88.8 ± 0.7
Angiotensin II (%)8.2 ± 0.535.9 ± 1.38.2 ± 0.59.1 ± 0.7

Anti-Inflammatory Mechanisms (e.g., NF-κB inhibition, cytokine modulation)

The anti-inflammatory effects of Atrial Natriuretic Peptide (ANP) in the kidney are mediated through several key mechanisms, most notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the modulation of various cytokines. nih.govkarger.comnih.govfrontiersin.org In rat models of acute sodium overload, the protective effects of ANP were associated with a significant downregulation of NF-κB expression in renal tissue. nih.govkarger.com ANP has been shown to induce the expression of IκB, an inhibitor of NF-κB, thereby suppressing its activation. nih.govfrontiersin.org

Furthermore, ANP exerts its anti-inflammatory action by modulating the expression of pro-inflammatory cytokines and other mediators. nih.govfrontiersin.org It has been demonstrated to inhibit the induction of inducible nitric oxide synthase (iNOS), RANTES, and cyclooxygenase-2 (COX-2). nih.govfrontiersin.org This leads to a decrease in the production of harmful substances like peroxynitrites and various cytokines and chemokines. nih.govfrontiersin.org

ANP also counteracts the pro-inflammatory and pro-fibrotic actions of the renin-angiotensin system. karger.comnih.gov The prevention and reversal of renal inflammation by ANP in sodium-overloaded rats were linked to a reduction in local Angiotensin II concentration. nih.govkarger.com These findings suggest that ANP's renoprotective effects are, at least in part, due to its ability to directly inhibit inflammatory pathways and counteract the effects of Angiotensin II. karger.com

Other Disease Contexts

Implications in Pulmonary Arterial Hypertension (as part of natriuretic peptide system)

The natriuretic peptide system, including Atrial Natriuretic Peptide (ANP), plays a crucial role in regulating pulmonary arterial pressure and has significant implications in the context of pulmonary arterial hypertension (PAH). nih.govnih.gov ANP, through its cGMP-producing guanylyl cyclase-A (GC-A) receptor, contributes to the maintenance of normal pulmonary arterial blood pressure. nih.gov In the lungs, the effects of ANP were traditionally attributed to vasodilation of smooth muscle. nih.gov However, recent research highlights the critical role of endothelial cells in mediating the protective actions of ANP. nih.gov

Experimental studies have shown that dysfunction of the endothelial ANP/GC-A signaling pathway, which can be provoked by conditions like chronic hypoxia, is associated with the development of pulmonary hypertension. nih.govnih.gov This dysfunction leads to enhanced expression of angiotensin-converting enzyme (ACE) and increased levels of Angiotensin II in the lungs, contributing to pulmonary vascular remodeling and perivascular inflammation. nih.gov

In both animal models and human studies, ANP has been shown to lower pulmonary arterial pressure. nih.govphysiology.org Intravenous administration of ANP produced a dose-dependent decrease in pulmonary arterial pressure in rats adapted to chronic hypoxia. nih.govphysiology.org Similarly, in patients with high-altitude induced pulmonary hypertension, ANP infusion resulted in a significant reduction in both systolic and mean pulmonary arterial pressure. nih.gov These findings suggest that augmenting the natriuretic peptide system could be a therapeutic strategy for managing pulmonary hypertension. nih.gov

Research Methodologies and Techniques for Rat Atrial Natriuretic Factor 26 Studies

In Vivo Experimental Animal Models

In vivo studies are fundamental to understanding the systemic effects of ANF. These studies often involve the use of both anesthetized and conscious rats to observe the hormone's impact on cardiovascular and renal functions. Anesthetized rat models, while allowing for more invasive and controlled experimental conditions, can be influenced by the anesthetic agents themselves, which may alter cardiovascular and renal dynamics. For instance, studies have investigated the effects of antiserum against α-rat ANP in anesthetized rats to understand the physiological role of endogenous ANP. nih.gov In these models, a significant rise in mean blood pressure and cardiac output was observed after administration of the antiserum, along with a reduction in urine output and sodium excretion, highlighting the role of endogenous ANP in regulating hemodynamics and electrolyte balance. nih.gov

Conscious rat models, often utilizing chronically indwelling catheters, provide a more physiologically relevant context by avoiding the confounding effects of anesthesia. nih.gov These models have been crucial in studying the regulation of ANF release in response to stimuli like volume loading and hyperosmotic challenges. nih.gov For example, in conscious rats, volume loading with isotonic saline or glucose has been shown to increase circulating immunoreactive ANP levels by four to five times. nih.gov

Various hypertension models in rats are also extensively used to study the role of ANF in the pathophysiology of this disease. Spontaneously hypertensive rats (SHR) are a common genetic model. ahajournals.org Studies involving the delivery of the human ANP gene to SHR have demonstrated a sustained reduction in systemic blood pressure. ahajournals.org Another model is the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat. Additionally, rat models of myocardial infarction and cardiac failure are employed to investigate the response of the ANP system to cardiac stress and increased intracardiac pressures. nih.gov In a rat model of myocardial infarction, a close relationship was found between plasma ANP levels and left ventricular end-diastolic pressure. nih.gov

In Vitro Cellular and Tissue Models

In vitro models offer a more controlled environment to dissect the cellular and molecular mechanisms of ANF action, free from systemic influences.

Isolated Perfused Rat Heart: This model allows for the study of ANF secretion from the heart in response to various stimuli. It has been instrumental in demonstrating that the heart itself can process the prohormone pro-ANF into the active ANF peptide. nih.gov

Atrial Cardiomyocyte Cultures: Primary cultures of neonatal rat atrial myocytes are a valuable tool for investigating the biosynthesis, processing, and secretion of ANF at the cellular level. nih.govfrontiersin.org These cultures have shown that the processing of pro-ANF to ANF likely occurs within the myocyte just before or during secretion. nih.gov Studies using these cultures have also elucidated the role of intracellular signaling pathways, such as those involving phospholipase C and calcium, in mediating stimulated ANF release. nih.gov While animal-derived primary cells are widely used, there are limitations due to species differences and the difficulty in long-term culture. frontiersin.orgnih.gov

Vascular Strips: Isolated strips of rat aorta and other blood vessels are used to study the direct vasorelaxant effects of ANF. nih.govahajournals.org These preparations allow for the measurement of changes in vascular tone in response to ANF and the investigation of the underlying signaling mechanisms, such as the production of cyclic GMP (cGMP). nih.gov

Osteoblast Cultures: Cultures of osteoblast-like cells from newborn rat calvaria have been used to investigate the effects of ANF on bone metabolism. nih.gov These studies have shown that synthetic rat ANF stimulates cGMP formation in osteoblasts and that these cells possess specific, high-affinity receptors for ANF. nih.gov This suggests a role for ANF in bone physiology. Research has also explored how the signaling pathways for natriuretic peptides in osteoblasts can change with age. nih.gov

Molecular and Biochemical Assays

A variety of molecular and biochemical assays are essential for quantifying ANF levels, studying its gene expression, and characterizing its interaction with receptors and downstream signaling molecules.

Radioimmunoassay for Plasma and Tissue ANF Levels

Radioimmunoassay (RIA) is a widely used and sensitive method for measuring the concentration of ANF in plasma and tissue extracts. nih.govnih.govresearchgate.net This technique utilizes specific antibodies that bind to ANF. A known amount of radiolabeled ANF is mixed with the sample containing an unknown amount of ANF, and they compete for binding to the antibody. By measuring the amount of radioactivity bound to the antibody, the concentration of ANF in the sample can be determined. RIAs have been developed using synthetic fragments of the ANF peptide and have been instrumental in determining ANF levels in various physiological and pathological states. nih.gov For example, RIA has been used to show that the right atrium of a rat contains a higher concentration of ANF than the left atrium. nih.gov

cDNA Cloning and mRNA Expression Analysis

The study of the ANF gene and its expression has been made possible through techniques like cDNA cloning and mRNA analysis.

cDNA Cloning: The cloning of the cDNA encoding the rat ANF precursor was a landmark achievement that allowed for the deduction of the amino acid sequence of the prohormone. nih.govpnas.org This revealed that the biologically active ANF peptide is located at the C-terminus of a larger precursor protein. nih.gov

mRNA Expression Analysis:

Northern Blot: This technique is used to detect and quantify ANF mRNA in various tissues. nih.gov It involves separating RNA by size via gel electrophoresis and then transferring it to a membrane, where it is hybridized with a labeled probe specific for ANF mRNA. Northern blot analysis has been used to demonstrate the presence of ANF mRNA transcripts in the rat testis, suggesting local synthesis of the peptide. nih.gov

Quantitative PCR (qPCR): While not explicitly detailed in the provided older search results for this specific compound, qPCR is a modern, highly sensitive method for quantifying mRNA levels and would be a standard technique in current research.

Liquid Hybridization: This method has been used to determine ANF mRNA levels in the atria of rats with myocardial infarction. nih.gov

Receptor Binding Assays

Receptor binding assays are used to characterize the receptors for ANF in various tissues. jneurosci.orgjneurosci.org These assays typically use a radiolabeled form of ANF (e.g., ¹²⁵I-ANF) to bind to its receptors in membrane preparations from tissues of interest. jneurosci.orgjneurosci.orgnih.gov By competing with the radiolabeled ANF with unlabeled ANF or its analogs, the affinity and specificity of the receptors can be determined. jneurosci.org These studies have identified high-affinity binding sites for ANF in tissues such as the olfactory bulb, renal microvessels, and osteoblasts. nih.govjneurosci.orgnih.gov For instance, in rat olfactory bulb membranes, ANF(99-126) was a potent inhibitor of radiolabeled ANF binding. jneurosci.org Receptor binding assays have also been used to distinguish between different subtypes of ANF receptors. nih.gov

Measurement of Second Messengers (e.g., cGMP)

The biological actions of ANF are primarily mediated by the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.govahajournals.org Therefore, the measurement of cGMP levels is crucial for understanding ANF signaling. Assays for cGMP are often performed on cells or tissues stimulated with ANF. nih.govahajournals.org For example, synthetic rat ANF has been shown to cause a several hundred-fold increase in cGMP formation in osteoblast-rich cultures. nih.gov In vivo studies have also provided evidence that cGMP is the second messenger for ANF's renal hemodynamic actions by measuring cGMP concentrations in various bodily fluids and kidney structures. nih.gov Studies have shown that ANF markedly stimulates the glomerular production of cGMP, which coincides with an increase in the glomerular filtration rate. nih.gov

Interactive Data Table: Research Findings on Rat Atrial Natriuretic Factor 26

Methodology Model/Tissue Key Finding Reference
In VivoAnesthetized RatsAntiserum to α-rat ANP increased blood pressure and decreased urine output. nih.gov
In VivoConscious RatsVolume loading increased circulating immunoreactive ANP levels by 4-5 fold. nih.gov
In VivoMyocardial Infarction Rat ModelPlasma ANP levels correlated strongly with left ventricular end-diastolic pressure. nih.gov
In VitroIsolated Perfused Rat HeartThe heart processes pro-ANF to active ANF. nih.gov
In VitroAtrial Cardiomyocyte CulturesPro-ANF processing occurs just prior to or with secretion. nih.gov
In VitroVascular StripsANF relaxes pre-contracted vascular smooth muscle. nih.gov
In VitroOsteoblast CulturesSynthetic rat ANF stimulates cGMP formation. nih.gov
RadioimmunoassayRat AtriaThe right atrium has a higher ANF content than the left atrium. nih.gov
cDNA CloningRat AtriaANF is synthesized as a 152-amino acid precursor. nih.gov
Northern BlotRat TestisANF mRNA transcripts are present, indicating local synthesis. nih.gov
Receptor Binding AssayRat Olfactory Bulb MembranesIdentified high-affinity ANF binding sites. jneurosci.org
cGMP MeasurementRat GlomeruliANF markedly stimulates glomerular production of cGMP. nih.gov

Peptide Isolation and Sequencing

The isolation and sequencing of atrial natriuretic factor (ANF) from rat atria have been pivotal in understanding its structure and function. These processes involve a series of sophisticated biochemical techniques to purify the peptide from complex biological mixtures and subsequently determine its precise amino acid sequence.

Initial Extraction and Purification

The journey to isolate rat ANF begins with the homogenization of rat atrial tissue. This crude extract contains a heterogeneous mixture of proteins and peptides. Early research efforts were often challenged by the low abundance of the target peptide and the presence of multiple structurally related forms. nih.govpnas.org

A multi-step purification strategy is typically employed to enrich for ANF. This process often involves:

Gel Filtration Chromatography: This technique separates molecules based on their size. The homogenate is passed through a column packed with porous beads. Larger molecules are excluded from the beads and elute first, while smaller molecules, including ANF, enter the beads and elute later. This step helps to remove high-molecular-weight proteins. nih.gov

Ion-Exchange Chromatography: Further purification is achieved by exploiting the net charge of the peptides. Techniques like DEAE-cellulose chromatography separate molecules based on their charge at a specific pH. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that has been instrumental in the final purification of different ANF isoforms. nih.govnih.gov Reverse-phase HPLC, in particular, separates peptides based on their hydrophobicity. This method has allowed for the resolution of several closely related ANF peptides from rat atrial extracts. nih.gov

Amino Acid Sequencing

Once a purified peptide is obtained, its amino acid sequence is determined. The primary method used for this is Edman degradation , a process that sequentially removes one amino acid at a time from the amino-terminus of the peptide. The released amino acid is then identified by chromatography.

The complete amino acid sequence of a 33-amino acid form of rat ANF was determined using this method. nih.govpnas.org Further studies have identified several other homologous peptides, which are often N-terminally truncated versions of this parent molecule. nih.govpnas.org

Structural Characterization

A key structural feature of rat ANF is a 17-residue ring formed by a disulfide bond between two cysteine residues. nih.goveurogentec.com The determination of this disulfide linkage is crucial for understanding the peptide's three-dimensional structure and biological activity. nih.gov The presence of this ring was confirmed through a combination of amino acid analysis and sequencing of the peptide before and after reduction and alkylation of the disulfide bond. nih.gov

Research Findings

Through these isolation and sequencing methodologies, researchers have successfully identified and characterized several forms of rat ANF. For instance, four distinct peptides, designated ANF-I, ANF-II, ANF-III, and ANF-IV, were isolated from rat atrium, containing 35, 31, 30, and 25 amino acid residues, respectively. nih.gov The predominant form was found to be ANF-II. nih.gov

The amino acid sequence of the 28-amino acid rat ANP has been determined as H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH, with a disulfide bridge between Cys-7 and Cys-23. eurogentec.com

Table 1: Amino Acid Sequence of Rat Atrial Natriuretic Peptide (1-28) eurogentec.com

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1SerS
2LeuL
3ArgR
4ArgR
5SerS
6SerS
7CysC
8PheF
9GlyG
10GlyG
11ArgR
12IleI
13AspD
14ArgR
15IleI
16GlyG
17AlaA
18GlnQ
19SerS
20GlyG
21LeuL
22GlyG
23CysC
24AsnN
25SerS
26PheF
27ArgR
28TyrY

Note: A disulfide bridge exists between Cys-7 and Cys-23.

The independent isolation and sequence determination by different laboratories have confirmed these findings, providing a solid foundation for the chemical synthesis of rat ANF and subsequent structure-activity relationship studies. nih.gov

Future Research Directions and Translational Implications

Elucidation of Unidentified Regulatory Mechanisms

The secretion and activity of ANF are governed by a complex interplay of mechanical, hormonal, and paracrine signals. While mechanical stretch of the atria is the primary stimulus for ANF release, many aspects of its regulation remain to be fully elucidated. nih.gov

Future research should focus on:

Direct vs. Indirect Hormonal Effects: The precise, direct effects of vasoconstrictors like angiotensin II and vasopressin on ANF secretion are not yet determined with certainty. nih.gov It is often difficult to distinguish their direct actions from indirect effects caused by changes in cardiac preload or afterload. nih.gov

Intracellular Processing Enzymes: ANF is synthesized as a larger precursor, proANP-(1-126), which is then cleaved to the biologically active form, such as ANF-(99-126). While serum proteases can perform this conversion, evidence suggests that this processing also occurs within cardiac cells before secretion, pointing to an intracellular or membrane-associated enzyme. glembotskilab.org Identifying and characterizing this cardiac processing enzyme is a critical step in understanding ANF biosynthesis.

Signal Transduction Pathways: The cellular mechanisms translating atrial stretch into ANF secretion involve multiple components, including stretch-activated ion channels, G proteins, and various signaling molecules. nih.gov However, many steps in this signal transduction cascade are still unresolved and require further investigation. nih.gov

Transcriptional and Post-Transcriptional Regulation: In pathological states like heart failure, ventricular expression of ANF mRNA increases dramatically. nih.gov The specific transcription factors and signaling pathways that drive this ectopic expression in the ventricle, as well as the post-transcriptional mechanisms that regulate ANP mRNA stability and translation, warrant deeper exploration.

Exploration of Novel Physiological Functions

Beyond its classical role in regulating sodium and water balance, ANF exhibits a range of other physiological effects. Exploring these novel functions could reveal new therapeutic avenues.

Key areas for exploration include:

Central Nervous System Actions: ANF acts within the central nervous system, particularly the hypothalamus, to inhibit water intake. nih.gov It has been shown to suppress thirst induced by either dehydration or angiotensin II in conscious rats. pnas.org Further studies are needed to map the specific neural circuits and downstream effectors mediating these central actions. Research has shown that water deprivation leads to an increase in ANP binding sites in the subfornical organ, a key brain area for regulating water balance. researchgate.net

Cardioprotective and Cellular Survival Roles: Recent findings suggest ANF plays a role in cardiomyocyte survival. This protective effect may be mediated through a cGMP-dependent pathway that promotes the nuclear accumulation of the protein zyxin, which is involved in cell signaling and cytoskeletal organization. mdpi.com The potential for ANF to protect cardiac cells from apoptosis opens up new possibilities for treating ischemic heart disease. mdpi.com

Metabolic Regulation: ANF is increasingly recognized for its role in metabolism. It can induce lipolysis, enhance lipid oxidation, and improve insulin (B600854) sensitivity. mdpi.com Understanding the molecular mechanisms behind these metabolic effects in rat models could lead to novel treatments for metabolic syndrome and diabetes. mdpi.com

Investigation of ANF-26 as a Research Target for Modulating Pathophysiological States in Rat Models

Rat models of human diseases have been instrumental in demonstrating the therapeutic potential of targeting the ANF system. Future research using these models will be crucial for translating basic discoveries into clinical applications.

Promising research avenues include:

Heart Failure: In rat models of myocardial infarction-induced heart failure, plasma ANP levels rise in close correlation with the severity of cardiac dysfunction, specifically with increased left ventricular end-diastolic pressure. nih.gov However, in severe failure, the heart's ability to secrete more ANP in response to volume loading becomes blunted. nih.gov This suggests a state of ANF "exhaustion" or "resistance." Investigating strategies to restore ANF responsiveness or supplement its action could be beneficial.

Hypertension: In spontaneously hypertensive rats, an increase in atrial ANF content is observed, which is thought to be a compensatory mechanism to counteract high blood pressure. nih.gov This highlights the endogenous importance of the ANF system in mitigating hypertension.

Myocardial Ischemia-Reperfusion Injury: ANF has demonstrated protective effects in isolated working rat hearts subjected to ischemia and reperfusion. It was shown to functionally antagonize the detrimental effects of angiotensin II, reducing arrhythmias, improving cardiac function, and preserving cellular energy stores. nih.gov Further in vivo studies are needed to confirm these protective effects and determine the optimal context for their application.

Table of Research Findings on ANF in Rat Models

Pathophysiological StateRat ModelKey FindingsReference
HypertensionSpontaneously Hypertensive Rat (SHR)Increased atrial ANF content, suggesting a compensatory role against high blood pressure. nih.gov
Heart FailureMyocardial Infarction ModelPlasma ANP levels correlate with left ventricular end-diastolic pressure. Blunted ANP response to volume loading in severe failure. nih.gov
Ischemia-ReperfusionIsolated Working HeartANF protects against arrhythmias and cardiac dysfunction; antagonizes negative effects of Angiotensin II. nih.gov
DehydrationWater-Deprived RatsANF inhibits thirst centrally; number of ANP binding sites increases in the subfornical organ. pnas.orgresearchgate.net

Q & A

Basic Research Questions

Q. What is the structural basis for the biological activity of rat atrial natriuretic factor 26 (ANF 26)?

  • Methodological Answer : ANF 26’s activity depends on its conserved 28-amino acid sequence (Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr) and a disulfide bond between Cys⁷ and Cys²³. This cyclic structure is essential for receptor binding and natriuretic/diuretic effects. Structural studies using Edman degradation and mass spectrometry confirmed these features .
  • Experimental Validation : Circular dichroism and receptor-binding assays show that disruption of the disulfide bond abolishes vasorelaxant activity .

Q. How can ANF 26 be quantified in rat plasma or tissue samples?

  • Methodological Answer : Radioimmunoassay (RIA) is the gold standard for ANF 26 quantification. Antibodies specific to the C-terminal region (e.g., Tyr¹²⁶) are used to avoid cross-reactivity with prohormones. Plasma samples require pre-extraction with Sep-Pak C18 cartridges to remove interfering proteins .
  • Key Data : Recovery rates typically exceed 85% with intra- and inter-assay coefficients of variation <10% .

Q. What animal models are suitable for studying ANF 26’s physiological roles?

  • Methodological Answer :

  • Hypertensive Rats : Spontaneously hypertensive rats (SHR) or renal artery stenosis models show elevated ANF 26 levels linked to blood pressure regulation .
  • Volume-Expansion Models : Intravenous saline loading in normotensive rats induces ANF 26 release, mimicking cardiac stretch responses .
    • Critical Consideration : Use age-matched controls, as ANF 26 levels correlate positively with age in both hypertensive and normotensive rats .

Advanced Research Questions

Q. How does ANF 26 interact with its receptors to mediate diverse physiological effects?

  • Methodological Answer : ANF 26 binds primarily to the guanylate cyclase-A (GC-A) receptor, activating cyclic GMP (cGMP) signaling. Autoradiography with ¹²⁵I-ANF 26 reveals high-affinity binding sites in rat renal glomeruli, adrenal glands, and vascular smooth muscle .
  • Data Contradictions : While GC-A mediates natriuresis, the NPR-C receptor (clearance receptor) internalizes ANF 26 without activating cGMP, complicating dose-response interpretations .
  • Experimental Design : Use receptor-specific antagonists (e.g., HS-142-1 for GC-A) to dissect signaling pathways in isolated perfused kidney assays .

Q. What mechanisms explain contradictory data on ANF 26’s role in hypertension?

  • Methodological Answer : Discrepancies arise from:

  • Sample Timing : ANF 26 spikes acutely post-volume expansion but normalizes in chronic hypertension .
  • Receptor Downregulation : Prolonged ANF 26 exposure in SHR models reduces GC-A receptor density, blunting cGMP responses .
    • Resolution Strategy : Measure ANF 26, cGMP, and receptor expression concurrently in longitudinal studies .

Q. How can ANF 26’s gene expression be modulated in vitro for mechanistic studies?

  • Methodological Answer :

  • Promoter Analysis : Luciferase assays with rat ANF promoter constructs identify transcription factors (e.g., GATA-4, Nkx2.5) responsive to hypertrophic stimuli (phenylephrine, endothelin-1) .
  • Epigenetic Regulation : Histone deacetylase inhibitors (e.g., TSA) upregulate ANF mRNA in neonatal cardiomyocytes, mimicking pathological hypertrophy .
    • Validation : Combine qRT-PCR for ANF mRNA and Western blot for pro-ANF protein in stimulated vs. unstimulated cells .

Q. What techniques localize ANF 26 synthesis and secretion in rat tissues?

  • Methodological Answer :

  • Immunohistochemistry : Antibodies against ANF 26’s mid-molecular region (e.g., Ile¹²) label secretory granules in atrial myocytes. Avoid C-terminal antibodies, which cross-react with circulating fragments .
  • Electron Microscopy : Ultrastructural analysis shows ANF 26 storage in dense-core granules of atrial cells, released via exocytosis upon atrial stretch .
    • Advanced Application : In situ hybridization maps ANF mRNA to atrial tissue, with negligible expression in ventricles under normal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.